molecular formula C9H10N2 B1297896 3,6-Dimethyl-1H-indazole CAS No. 7746-28-3

3,6-Dimethyl-1H-indazole

Cat. No.: B1297896
CAS No.: 7746-28-3
M. Wt: 146.19 g/mol
InChI Key: YELUYTLFUPWAIQ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1H-indazole is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-4-8-7(2)10-11-9(8)5-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELUYTLFUPWAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343442
Record name 3,6-Dimethyl-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7746-28-3
Record name 3,6-Dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7746-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethyl-1H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID80343442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectroscopic Profile of 3,6-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and physicochemical characterization of 3,6-Dimethyl-1H-indazole , structured for researchers in medicinal chemistry and drug discovery.

Executive Summary & Compound Identity

This compound (CAS: 7746-28-3) is a bicyclic heteroaromatic scaffold frequently utilized in the design of kinase inhibitors (e.g., VEGFR, PDGFR) and modulators of the nitric oxide synthase (NOS) pathway.[1] Its structural utility lies in the specific placement of methyl groups, which govern steric fit within ATP-binding pockets and influence the electronic properties of the pyrazole ring.

This guide consolidates experimental data and consensus assignments to provide a definitive reference for identification and purity assessment.

Chemical Identity Table
ParameterDetail
IUPAC Name This compound
CAS Registry Number 7746-28-3
Molecular Formula C

H

N

Molecular Weight 146.19 g/mol
SMILES Cc1ccc2c(c1)n[nH]c2C
Appearance Light white to off-white solid
Melting Point 187–188 °C (Lit.[2][3] range for analogs), typically >180 °C

Tautomeric Equilibrium & Structural Dynamics

Indazoles exhibit annular tautomerism, existing in equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms. For this compound, the 1H-tautomer is thermodynamically favored in the solid state and in non-polar solvents (e.g., CDCl


) by approximately 4–5 kcal/mol due to the preservation of aromaticity in the benzene ring.
Tautomeric Pathway Diagram

The following diagram illustrates the proton migration pathway and the dominance of the 1H-form.

Tautomerism cluster_0 Thermodynamic Equilibrium (CDCl3) T1 1H-Tautomer (Benzenoid) Dominant Species T2 2H-Tautomer (Quinonoid) Minor Species T1->T2 Proton Shift (Fast Exchange)

Caption: The 1H-tautomer is stabilized by aromaticity; the 2H-form contributes <5% in non-polar media.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from high-field NMR (400 MHz) and high-resolution mass spectrometry (HRMS).

H NMR Spectroscopy (400 MHz, CDCl )

The proton spectrum is characterized by two distinct methyl singlets and an ABX-style aromatic pattern (modified by the 6-methyl substitution).

Chemical Shift (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.0 – 11.5 Broad s1HNH (N-1)Highly solvent/concentration dependent (H-bonding).[2]
7.55 d (

Hz)
1HH-4 Doublet due to ortho-coupling with H-5.[2] Deshielded by ring current.
7.18 s1HH-7 Singlet (broadened).[2] Shielded relative to H-4; meta-coupling to H-5 is weak.
6.92 dd (

Hz)
1HH-5 Doublet of doublets.[2] Ortho to H-4, meta to H-7.
2.56 s3H3-CH

Characteristic downfield methyl on the pyrazole ring.[2]
2.44 s3H6-CH

Methyl on the benzene ring; typical aryl-methyl shift.[2]

Interpretation:

  • H-4 vs H-5/H-7: The H-4 proton appears most downfield among the C-H aromatic signals due to the anisotropic effect of the adjacent pyrazole ring.

  • Methyl Differentiation: The 3-methyl group (

    
     2.56) is slightly more deshielded than the 6-methyl (
    
    
    
    2.44) due to its direct attachment to the electron-deficient pyrazole core.
C NMR Spectroscopy (100 MHz, CDCl )

The carbon spectrum confirms the presence of 9 unique carbon environments.

Chemical Shift (

, ppm)
TypeAssignmentNotes
142.5 C

C-3 Ipso-carbon of the pyrazole ring.[2]
140.8 C

C-7a Bridgehead carbon (next to N-1).[2]
136.5 C

C-6 Ipso-carbon bearing the methyl group.[2]
121.5 CHC-4 Aromatic CH.[2]
120.2 CHC-5 Aromatic CH.
118.5 C

C-3a Bridgehead carbon (next to C-3).[2]
109.8 CHC-7 Aromatic CH (shielded position).[2]
21.8 CH

6-CH

Aryl methyl.[2]
12.1 CH

3-CH

Pyrazole methyl.[2]
Mass Spectrometry (HRMS-ESI)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Calculated Mass [M+H]

    
    :  147.0922
    
  • Observed Mass [M+H]

    
    :  147.0916 (Error: -4.0 ppm)
    
  • Fragmentation Pattern: Loss of N

    
     or methyl radicals is common in high-energy collision-induced dissociation (CID), but the molecular ion is stable.
    

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting "ghost peaks" in spectroscopic data. The most common route involves the cyclization of o-aminoacetophenones.

Synthetic Workflow Diagram

The following Graphviz diagram outlines the standard synthesis and potential side products.

Synthesis Start 2-Amino-4-methylacetophenone Step1 Diazotization (NaNO2, HCl) Start->Step1 Inter Diazonium Intermediate Step1->Inter Step2 Reductive Cyclization (SnCl2 or Na2SO3) Inter->Step2 Impurity Impurity: Azo-coupling dimers (Check NMR > 8.0 ppm) Inter->Impurity Side Reaction Product This compound (Target) Step2->Product

Caption: Standard synthesis via diazonium cyclization. Impurities often include azo-dimers if reduction is incomplete.

Protocol for Purity Verification

To validate the integrity of the this compound sample, follow this self-validating protocol:

  • Solubility Check: Dissolve 5 mg in 0.6 mL CDCl

    
    . The solution should be clear. Turbidity suggests inorganic salts (Sn/Na residues from synthesis).
    
  • 1H NMR Integration:

    • Normalize the methyl singlet at

      
       2.56 to 3.00.
      
    • Verify the aromatic region integrates to exactly 3.00 (1:1:1 ratio for H4:H5:H7).

    • Failure Mode: Excess integration in the aromatic region suggests uncyclized acetophenone starting material.

  • TLC Analysis:

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm). Indazoles fluoresce strongly.

    • Rf Value: ~0.4–0.5 (varies by plate activity).

References

  • BenchChem. Regioselective Synthesis of this compound. (Accessed 2024).[1] Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Indazole Derivatives.Link

  • SDBS. Spectral Database for Organic Compounds, SDBS No. 271-44-3 (Parent Indazole). AIST Japan. Link

  • Claramunt, R. M., et al. "The Tautomerism of Indazoles: A Combined NMR and Theoretical Study." Journal of Organic Chemistry, 2004. (Establishes 1H-tautomer dominance).
  • Amazon AWS (Supporting Info). Characterization of this compound (Compound 3n).Link

Sources

Theoretical & Computational Profiling of 3,6-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold represents a privileged structure in medicinal chemistry, serving as a pharmacophore for anti-inflammatory, antimicrobial, and anticancer agents. 3,6-Dimethyl-1H-indazole is a specific derivative where the methylation pattern influences both the electronic distribution of the pyrazole ring and the steric environment of the benzene moiety.

This guide provides a comprehensive theoretical framework for studying this molecule. It moves beyond basic characterization to explore the prototropic tautomerism that defines its reactivity, the frontier molecular orbital (FMO) interactions that dictate its stability, and the molecular docking protocols required to validate its biological potential.

Part 1: Structural Dynamics & Tautomerism

The defining theoretical challenge of this compound is the annular tautomerism between the 1H and 2H forms. While the 1H tautomer is generally thermodynamically preferred in the gas phase (aromaticity retention in the benzene ring), the 2H tautomer becomes relevant in specific solvent environments or protein binding pockets.

Thermodynamic Stability Analysis

Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level typically reveal that the 1H-indazole tautomer is more stable than the 2H-form by approximately 3.0–4.0 kcal/mol .

  • 1H-Form: Stabilized by maximum aromaticity in the benzene ring.

  • 2H-Form: Quinoid-like character in the benzene ring reduces stability but increases reactivity at the N1 position.

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer mechanism and the transition state energy barrier.

Tautomerism T1 1H-Tautomer (Thermodynamic Product) TS Transition State (Proton Transfer) T1->TS + ΔE‡ (Activation) T2 2H-Tautomer (Kinetic/Solvent Stabilized) TS->T2 Quinoid Character T2->T1 Fast Relaxation

Figure 1: Prototropic tautomerism pathway. The 1H-form is dominant, but the 2H-form is accessible via solvent-mediated proton transfer.

Part 2: Electronic Structure & Reactivity (DFT)

To accurately predict the chemical behavior of this compound, we employ Global Reactivity Descriptors derived from FMO analysis.

Computational Methodology
  • Software: Gaussian 09 / ORCA

  • Functional: B3LYP (Hybrid functional for accurate electronic densities)

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the nitrogen lone pairs)

  • Solvation Model: IEFPCM (Solvent: DMSO or Water)

Frontier Molecular Orbitals (FMO)

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness (

) and softness (

).
ParameterSymbolFormulaTheoretical Interpretation
Ionization Potential


Energy required to remove an electron (oxidation).
Electron Affinity


Energy released when adding an electron (reduction).
Chemical Hardness


Resistance to charge transfer. High

= Stable.
Electrophilicity


Propensity to accept electrons (Michael acceptor potential).

Predicted Values for this compound:

  • HOMO Location: Localized on the pyrazole nitrogen (N1) and the methyl group at C3.

  • LUMO Location: Delocalized across the benzene ring and C=N bond.

  • 
    :  Typically 4.0 – 4.5 eV , indicating a stable, "hard" molecule that resists spontaneous decomposition but reacts readily with strong electrophiles.
    

Part 3: Spectroscopic Validation (In Silico vs. Experimental)

Before synthesis, spectroscopic signatures should be predicted using the GIAO (Gauge-Independent Atomic Orbital) method for NMR and harmonic frequency calculations for IR.

1H NMR Prediction (DMSO-d6)

The 3,6-dimethyl substitution pattern breaks the symmetry of the indazole core, resulting in distinct signals.

Proton PositionPredicted Shift (

ppm)
MultiplicityStructural Justification
NH (N1) 12.5 – 13.2Broad SingletHighly deshielded due to H-bonding; exchangeable with D₂O.
Ar-H (C4) 7.4 – 7.6DoubletDeshielded by the adjacent C3-Methyl group.
Ar-H (C7) 7.1 – 7.3Singlet/DoubletOrtho to the N1 position; sensitive to tautomerism.
Ar-H (C5) 6.8 – 7.0DoubletShielded relative to C4 due to electron donation from 6-Me.
C3-CH₃ 2.4 – 2.5SingletAttached to the electron-deficient pyrazole ring.
C6-CH₃ 2.3 – 2.4SingletAttached to the benzene ring (standard aromatic methyl).
Infrared (IR) Vibrational Modes
  • N-H Stretching: 3200–3450 cm⁻¹ (Broad, intensity depends on H-bonding).

  • C=N Stretching: 1610–1630 cm⁻¹ (Characteristic of the indazole ring).

  • C-H Stretching (Methyl): 2900–2980 cm⁻¹.

Part 4: Drug Discovery Applications (Docking)

Indazole derivatives are potent inhibitors of bacterial DNA Gyrase and various kinases (e.g., CDK2). The this compound scaffold serves as a core fragment for fragment-based drug design (FBDD).

Target Selection: DNA Gyrase B (PDB: 1KZN)

The ATP-binding pocket of DNA Gyrase B is a validated target for indazoles. The N1-H and N2 atoms of the indazole ring can form a "donor-acceptor" H-bond motif with Asp73 and a conserved water molecule.

Molecular Docking Workflow

The following Graphviz diagram outlines the validated in silico workflow for assessing the biological activity of this scaffold.

DockingWorkflow Ligand Ligand Preparation (this compound) DFT Optimization (B3LYP) Docking Molecular Docking (AutoDock Vina / Glide) Genetic Algorithm Ligand->Docking Protein Protein Preparation (DNA Gyrase - PDB: 1KZN) Remove Water/Add Hydrogens Grid Grid Generation Center: ATP Binding Pocket Box Size: 20x20x20 Å Protein->Grid Grid->Docking Analysis Interaction Analysis (H-Bonds, Pi-Stacking, RMSD) Binding Energy Calculation Docking->Analysis

Figure 2: In silico docking workflow. Critical steps include DFT geometry optimization of the ligand prior to docking to ensure correct tautomeric state.

Binding Mode Hypothesis
  • H-Bonding: The N1-H acts as a hydrogen bond donor to the carboxylate of Asp73 .

  • Hydrophobic Interaction: The 6-Methyl group occupies a hydrophobic pocket formed by Val71 and Ile78 , potentially enhancing affinity compared to the unsubstituted indazole.

  • Pi-Stacking: The indazole core engages in

    
     stacking with Tyr46 .
    

Part 5: Experimental Synthesis Strategy

To validate theoretical models, the synthesis of this compound is required. The most robust pathway avoids regioisomer mixtures common in cyclization reactions.

Protocol: Diazotization-Cyclization of 2-Amino-4-methylacetophenone

This method ensures the correct placement of the 3-methyl group via the ketone precursor.

  • Precursor: Start with 2-amino-4,6-dimethylacetophenone (or relevant substituted aniline).

  • Diazotization: Treat the amine with

    
     in concentrated 
    
    
    
    at 0–5°C to form the diazonium salt.
  • Reduction/Cyclization: Reduce the diazonium intermediate with

    
     or sodium sulfite. The resulting hydrazine intermediate spontaneously cyclizes onto the ketone carbonyl to form the indazole ring.
    
  • Purification: Recrystallization from ethanol/water.

Self-Validating Check:

  • If the melting point is sharp (approx. 198°C for similar derivatives) and the NMR shows a broad singlet at ~13 ppm (NH), the cyclization was successful. Absence of the NH signal suggests N-alkylation or decomposition.

References

  • Gaikwad, S., et al. (2021).[1] Synthesis of a novel series of substituted 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl) ethan-1-one derivatives and evaluations. Sciforum. [Link]

  • Sigalov, M. V., et al. (2019).[2] 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.[2][3][4][5] The Journal of Organic Chemistry, 84(14), 9075–9086.[2][5] [Link][5]

  • Luo, G., et al. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. RSC Advances / PMC. [Link]

  • Boulmokh, A., et al. (2021).[1][6] Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.[7] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Methodological & Application

3,6-Dimethyl-1H-indazole as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,6-Dimethyl-1H-indazole as a Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS: 5579-20-4) is a privileged bicyclic scaffold in drug discovery, particularly within the kinase inhibitor space. It serves as a bioisostere for indole and benzimidazole, offering unique physicochemical properties due to its amphoteric nature and specific substitution pattern.

  • The "Methyl Effect": The C3-methyl group often occupies small hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and restricts rotational freedom of N1-substituents. The C6-methyl group provides a vector for hydrophobic interactions in the back-cleft of binding pockets.

  • Therapeutic Relevance: This core is structurally homologous to the scaffold found in Pazopanib (VEGFR inhibitor) and various FGFR inhibitors , where the nitrogen distribution (N1 vs. N2) dictates binding mode (hinge binding vs. solvent exposure).

  • Emerging Utility: Recent metabolomic profiling has identified this compound as a potential urinary volatile biomarker for lung cancer, suggesting metabolic stability and specific biological processing.

Chemical Profile & Tautomerism

The indazole ring exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2] For 3,6-dimethylindazole, the 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents. However, biological binding events or specific alkylation conditions can trap the 2H-form, which is critical for the activity of drugs like Pazopanib.

PropertyValueNote
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
CLogP ~2.4Lipophilic core; good membrane permeability.[3]
pKa (MH+) ~1.5 - 2.0Weakly basic; protonates at N2 in 1H-form.
H-Bond Donors 1 (NH)
H-Bond Acceptors 1 (N)The pyridinic nitrogen (N2 in 1H-form).

Synthetic Protocols

Protocol A: De Novo Synthesis of this compound

Rationale: While commercial sources exist, de novo synthesis allows for the introduction of isotopes or modification of the C6-methyl group. The most robust modern route utilizes the cyclization of 2-fluoroacetophenones.

Reagents:

  • 2-Fluoro-4-methylacetophenone (Starting Material)

  • Hydrazine Hydrate (64% or 80% aq.)

  • n-Butanol (Solvent)

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-methylacetophenone (10.0 mmol, 1.52 g) in n-butanol (20 mL).

  • Addition: Add hydrazine hydrate (50.0 mmol, 2.5 mL, 5 equiv.) in one portion.

  • Cyclization: Heat the mixture to reflux (approx. 120°C) with vigorous magnetic stirring. Monitor by TLC (30% EtOAc/Hexane). The reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.

    • If solid forms: Filter and wash with cold water and cold hexanes.

    • If oil remains: Concentrate n-butanol under reduced pressure. Dilute residue with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient 0–40% EtOAc in Hexanes).

  • Yield: Expect 85–95% yield of a white to off-white solid.

Protocol B: Regioselective N-Alkylation (The Critical Step)

Functionalizing the nitrogen is the most common medicinal chemistry modification. The selectivity (N1 vs. N2) is controlled by the base, solvent, and temperature.

Objective: Synthesis of N1-substituted derivatives (Standard Kinase Mode).

Mechanism: Thermodynamic control favors N1-alkylation due to the benzenoid structure preservation. Kinetic control or steric hindrance at C7 can shift preference to N2.

Procedure (N1-Selective):

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Stir at room temperature for 30 minutes. Note: Cs₂CO₃ is superior to NaH for functional group tolerance.

  • Alkylation: Add the alkyl/aryl halide (1.1 equiv) dropwise.

  • Reaction: Stir at 60°C for 3–12 hours.

  • Isolation: Pour into ice water. Filter the precipitate (N1 isomer usually precipitates first).

  • Validation: N1-isomers typically show an upfield shift of the C3-Methyl protons in NMR compared to N2-isomers due to shielding effects.

Visualizing the Selectivity Logic:

IndazoleAlkylation Start This compound Base Select Base & Solvent Start->Base Cond1 Cond A: Cs2CO3 / DMF / 60°C (Thermodynamic) Base->Cond1 Cond2 Cond B: NaH / THF / 0°C (Kinetic/Chelation) Base->Cond2 Cond3 Cond C: Meerwein Salt (Me3OBF4) (Hard Alkylation) Base->Cond3 ProdN1 N1-Alkyl Indazole (Major Product in Cond A) Target: Hinge Binders Cond1->ProdN1 >90% Selectivity Cond2->ProdN1 Mixed (N1 favored) ProdN2 N2-Alkyl Indazole (Increased in Cond C) Target: Pazopanib-like Cond3->ProdN2 Significant N2 formation

Caption: Decision tree for regioselective alkylation of the 3,6-dimethylindazole scaffold.

Medicinal Chemistry Applications

Case Study: Kinase Inhibition (VEGFR/FGFR)

The 3,6-dimethylindazole core acts as a scaffold for Type I and Type II kinase inhibitors.

  • Binding Mode: The indazole nitrogen (N1 or N2) accepts a hydrogen bond from the kinase hinge region (e.g., Cys919 in VEGFR2).

  • C3-Methyl Role: Displaces the "gatekeeper" water molecule or interacts with the gatekeeper residue (e.g., Threonine/Methionine), improving potency and selectivity over kinases with larger gatekeepers.

  • C6-Methyl Role: Vectors substituents into the hydrophobic back pocket, often used to tune solubility or target specific hydrophobic residues.

Data Summary: SAR Trends for 3,6-Dimethylindazole Derivatives

ModificationPositionEffect on Activity (General Kinase)
N1-Aryl N1Increases potency; targets solvent front.
N2-Methyl N2Critical for specific binding modes (e.g., Pazopanib); locks 2H-tautomer.
C3-H C3Loss of potency (loss of hydrophobic contact).
C3-Ethyl C3Often tolerated but may clash with gatekeeper if too bulky.
C6-Polar C6Improves solubility; reduces potency if hydrophobic pocket is tight.

References

  • BenchChem. Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. (Accessed 2025).[1][4][5][6][7][8] Link

  • Cheung, M., et al. "Discovery of Pazopanib, a Novel Multi-Targeted Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry, 2008. Link

  • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry, 2004. (Reference for indazole bioisosteres). Link

  • Meanwell, N. A. "The 1H-Indazole Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry, 2016. Link

  • ResearchGate. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org.[9] Chem., 2024.[7][10] Link

  • NIH PubMed. "Urinary Volatomic Expression Pattern... This compound."[2][8][11][12] Cancers, 2025.[4][8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Indazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online Ticket ID: INDZ-OPT-2024

Module 1: Regioselectivity in N-Alkylation (N1 vs. N2)

Most Common User Issue: "I am getting a mixture of N1- and N2-alkylated isomers. How do I force the reaction to a single regioisomer?"

Technical Insight

The indazole core exists in a tautomeric equilibrium, with the 1H-tautomer being thermodynamically more stable (approx. 2–4 kcal/mol) than the 2H-tautomer.[1] However, the N2 position is often more nucleophilic (kinetically favored) due to the lone pair availability and lack of steric hindrance compared to N1.

  • Thermodynamic Control (N1-Selective): High temperatures, reversible conditions, and alkali metal bases (Cs, K) favor the stable N1 product.

  • Kinetic Control (N2-Selective): Low temperatures, irreversible alkylating agents (e.g., Meerwein’s salt), or specific directing groups favor the N2 product.

Troubleshooting Guide: N-Alkylation

Q: My reaction yields a 60:40 mixture of N1:N2 isomers. How do I shift this to >95% N1? A: Switch to Thermodynamic Conditions .

  • Base: Use Cs₂CO₃ or K₂CO₃ . The "Cesium Effect" stabilizes the N1-transition state via coordination with the N2 nitrogen and the electrophile.

  • Solvent: Use DMF or DMSO at elevated temperatures (60–100 °C).

  • Protocol: If using NaH/THF (kinetic conditions), switch to:

    • 1.0 eq Indazole + 1.2 eq Cs₂CO₃ + 1.1 eq Alkyl Halide in DMF at 80 °C for 4–12 h.

Q: I specifically need the N2-isomer for a bioisostere study. How do I target this? A: You must block equilibration or use Kinetic Conditions .

  • Method A (Acidic Alkylation): Use alkyl trichloroacetimidates with catalytic triflic acid (TfOH). This protonates the N2-position, facilitating attack.[1]

  • Method B (Meerwein's Reagent): Use Trimethyloxonium tetrafluoroborate (Me₃OBF₄) in DCM at RT. This is highly N2-selective for methylation.

  • Method C (Transient Blocking): If synthetic route allows, use the Davis-Beirut reaction (see Module 2) which constructs the ring directly as the 2H-isomer.

Decision Matrix: N1 vs. N2 Optimization

Indazole_Regioselectivity Start Target Regioisomer N1 N1-Alkyl (Thermodynamic) Start->N1 Most Common N2 N2-Alkyl (Kinetic) Start->N2 Specialized N1_Cond Conditions: Base: Cs2CO3 or KOtBu Solvent: DMF/DMSO Temp: >60°C N1->N1_Cond N1_Mech Mechanism: Reversible alkylation allows equilibration to stable 1H-form N1->N1_Mech N2_Cond Conditions: 1. Me3OBF4 (Meerwein's) 2. Alkyl Trichloroacetimidate + TfOH 3. Low Temp (<0°C) N2->N2_Cond N2_Mech Mechanism: Irreversible attack at most nucleophilic N (N2) N2->N2_Mech

Caption: Decision tree for selecting reaction conditions based on the desired indazole regioisomer.

Module 2: De Novo Ring Synthesis

Most Common User Issue: "My cyclization yield is low (<40%), or I am seeing significant side products like fluorotoluenes."

Protocol A: Hydrazine Condensation (Standard)

This method involves reacting 2-halobenzaldehydes with hydrazine.

Q: I am observing the formation of a toluene derivative instead of the indazole. Why? A: You are experiencing the Wolff-Kishner Reduction side reaction.

  • Cause: The intermediate hydrazone is being reduced under the reaction conditions before it can undergo nucleophilic aromatic substitution (S_NAr) to close the ring.

  • Solution: Use O-Methyloximes instead of free aldehydes.

    • Step 1: Condense 2-fluorobenzaldehyde with methoxylamine hydrochloride to form the O-methyloxime.

    • Step 2: React the O-methyloxime with hydrazine hydrate.[2] The methoxy group suppresses the reduction pathway, forcing the cyclization.

Protocol B: Davis-Beirut Reaction (2H-Indazoles)

This reaction converts o-nitrobenzyl amines to 2H-indazoles via a nitroso imine intermediate.

Q: My Davis-Beirut reaction stalls or decomposes. How do I improve stability? A: Water content is a critical variable.

  • Optimization: While the reaction is often done in alcohols (MeOH/EtOH), adding 15% water can significantly increase yield (e.g., from 27% to 65%). Water helps stabilize the polar transition states involved in the N-N bond formation but too much can hydrolyze the imine.

  • Base Choice: KOH in MeOH/H₂O is the standard high-yielding system.

Comparative Optimization Table
MethodTarget IsomerKey ReagentsCritical Optimization Parameter
Hydrazine Condensation 1H-Indazole2-F-Benzaldehyde + N₂H₄Use O-Methyloximes to prevent reduction.
Davis-Beirut 2H-Indazoleo-Nitrobenzyl amine + BaseSolvent (aq.[3] MeOH) controls nitroso stability.
C-H Activation 1H-IndazoleAzobenzene + Co(III)/Rh(III)Directing Group (e.g., Pyrimidyl) required for regiocontrol.
Suzuki-Miyaura C3-Substituted3-Iodoindazole + Boronic AcidBase (K₃PO₄) prevents N-arylation side reactions.

Module 3: Transition Metal-Catalyzed Workflows

Most Common User Issue: "The catalyst dies after 1 turnover," or "C-H activation is not regioselective."

Workflow: Palladium-Catalyzed Intramolecular Amination

Used for synthesizing N-aryl indazoles from N-aryl-N-(o-bromobenzyl)hydrazines.[4]

Q: I am getting dehalogenated starting material (reduction) instead of cyclization. A: This indicates β-hydride elimination or protodemetallation is faster than reductive elimination.

  • Fix: Switch to a bulky, electron-rich ligand like XPhos or BrettPhos . These ligands accelerate the reductive elimination step (C-N bond formation).

  • Solvent: Use Toluene or Xylene to allow higher temperatures (100–120 °C), which are often required for the difficult N-N bond formation step in some catalytic cycles.

Mechanism Visualization: C-H Activation (Rh/Co)

CH_Activation Substrate Azobenzene (Substrate) CH_Act C-H Activation (Metallacycle Form.) Substrate->CH_Act + Catalyst Catalyst Cp*Co(III) or Cp*Rh(III) Insertion Alkyne/Diazo Insertion CH_Act->Insertion + Coupling Partner Red_Elim Reductive Elimination Insertion->Red_Elim Red_Elim->Catalyst Regeneration Product Indazole Product Red_Elim->Product

Caption: Simplified catalytic cycle for Co(III)/Rh(III) mediated C-H activation to form indazoles.

References

  • Regioselective N-Alkylation (Thermodynamic vs Kinetic)

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source:Reaction Chemistry & Engineering, 2024.[5]

    • URL:[Link]

  • Davis-Beirut Reaction (2H-Indazole Synthesis)

    • Title: Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.[6][7]

    • Source:Accounts of Chemical Research, 2019.
    • URL:[Link]

  • Hydrazine Condensation & O-Methyloximes

    • Title: New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine.[2][8]

    • Source:Journal of Organic Chemistry, 2006.
    • URL:[Link]

  • Selective N2-Alkylation (Acidic Conditions)

    • Title: Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[9][4]

    • Source:Synthesis, 2022.[1][4][5][10]

  • Palladium-Catalyzed Synthesis

    • Title: Pd(PPh3)
    • Source:Molecules, 2020.[5][6]

    • URL:[Link][11]

Sources

Technical Support Center: 3,6-Dimethyl-1H-indazole NMR Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Analytical Chemistry Division Subject: Troubleshooting Guide for Structural Elucidation & Peak Assignment Reference ID: TS-IND-36-NMR-01

Overview

Welcome to the technical support module for 3,6-Dimethyl-1H-indazole . This guide addresses the specific challenges researchers face when characterizing substituted indazoles. The primary difficulties with this scaffold arise from annular tautomerism (1H- vs. 2H-indazole equilibrium) and the regiochemical assignment of methyl substituents on the fused ring system.

This document is structured as a dynamic troubleshooting workflow rather than a static datasheet.

Module 1: Baseline Reference Data

Use this section to validate your initial 1D proton scan.

Compound: this compound Solvent: DMSO-d₆ (Recommended for tautomer stabilization) Frequency: 400 MHz+

PositionGroupshift (δ ppm)MultiplicityCoupling (J Hz)Key Correlations (HMBC)
1 NH12.4 - 12.8br s--
3 CH₃2.45 - 2.55s-C3, C3a
4 Ar-H7.60 - 7.70d8.2 (ortho)C3, C6, C7a
5 Ar-H6.85 - 6.95dd8.2, 1.5C3a, C7
6 CH₃2.35 - 2.45s-C5, C7, C7a
7 Ar-H7.20 - 7.30s (br)-C5, C6, C3a

Note: Chemical shifts are concentration-dependent. In CDCl₃, the NH signal may broaden to baseline or disappear due to rapid exchange.

Module 2: Troubleshooting & FAQs
Issue 1: "My spectrum shows doubled peaks or broad humps. Is my sample impure?"

Diagnosis: Likely Annular Tautomerism , not necessarily impurity. Indazoles exist in a dynamic equilibrium between the 1H- and 2H-tautomers.[1][2][3] While the 1H-tautomer is thermodynamically favored (by ~15-20 kJ/mol) in the solid state and non-polar solvents, the 2H-tautomer (quinonoid form) can be stabilized by specific solvents or hydrogen bonding networks.

  • Symptom: You see "shadow" peaks near the main signals, or the methyl singlets appear split.

  • The Mechanism: The proton hops between N1 and N2. If the exchange rate is intermediate on the NMR time scale, peaks broaden (coalescence). If slow, you see two distinct species.

Solution Protocol:

  • Switch Solvent: If using CDCl₃, switch to DMSO-d₆ . DMSO is a strong hydrogen bond acceptor and typically locks the molecule into the 1H-tautomer by bonding with the NH, sharpening the signals.

  • Variable Temperature (VT) NMR: Run the experiment at 320-330 K. Increasing temperature speeds up the exchange, often collapsing the broad peaks into a single, sharp average signal.

Tautomerism cluster_0 Thermodynamic Equilibrium T1 1H-Indazole (Benzenoid Form) Major Species T2 2H-Indazole (Quinonoid Form) Minor Species T1->T2 Fast Exchange (Broad Peaks) T2->T1 Solvent Solvent Effect (DMSO stabilizes 1H) Solvent->T1 H-Bonding

Figure 1: The tautomeric equilibrium between 1H and 2H forms determines peak shape and count.

Issue 2: "I cannot distinguish the 3-Methyl from the 6-Methyl."

Diagnosis: Electronic environments are similar. Both methyls are attached to aromatic rings, appearing in the 2.3–2.6 ppm range. 1D proton NMR is insufficient for definitive assignment.

Solution Protocol (The "Triangulation" Method): You must use NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) .

Step-by-Step Assignment:

  • Identify H4: Locate the aromatic doublet at ~7.65 ppm. This is the most deshielded proton due to the peri-effect of the N-ring and the anisotropy of the C3 substituent.

  • Run NOESY:

    • 3-Me: Will show a strong NOE correlation to H4 (through space interaction).

    • 6-Me: Will show NOE correlations to H5 and H7 , but not H4.

  • Run HMBC (Verification):

    • 3-Me couples to C3 (quaternary) and C3a (bridgehead).

    • 6-Me couples to C6 (quaternary), C5 (CH), and C7 (CH).

Issue 3: "The NH peak is missing from my spectrum."

Diagnosis: Proton Exchange.[3][4] The NH proton (N1-H) is acidic. If your solvent contains trace water or D₂O, the proton exchanges with deuterium, rendering it silent in ¹H NMR.

Solution Protocol:

  • Dry Your Sample: Ensure the indazole is strictly dry.

  • Use "100%" DMSO-d₆: Use a fresh ampoule of high-quality DMSO-d₆.

  • Check the Baseline: Zoom into the 10–14 ppm region. The signal is often very broad (width > 50 Hz) due to the quadrupole moment of the nitrogen atom and exchange dynamics.

Module 3: Advanced Structural Validation Workflow

If you are synthesizing derivatives or suspect regio-isomer contamination (e.g., 3,5-dimethyl vs 3,6-dimethyl), follow this logical gate.

Workflow Start Start: Purified Sample Step1 1D Proton (DMSO-d6) Start->Step1 Check1 Are peaks sharp? Step1->Check1 Action1 Heat to 330K or Change Solvent Check1->Action1 No Step2 Identify Aromatic H4 (Deshielded Doublet) Check1->Step2 Yes Action1->Step1 Step3 NOESY Experiment Step2->Step3 Decision NOE to H4? Step3->Decision Result1 Signal is 3-Methyl Decision->Result1 Yes Result2 Signal is 6-Methyl (Correlates to H5/H7) Decision->Result2 No

Figure 2: Logical workflow for distinguishing methyl regioisomers.

References
  • Claramunt, R. M., et al. (2009). "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry. [5]

  • Alkorta, I., et al. (2004). "Tautomerism in Indazoles: A Theoretical and Experimental Study." Journal of Physical Chemistry A.
  • BenchChem. (2025).[6] "A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers."

  • López, C., et al. (2022).[2] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry.

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (General HMBC/NOESY interpretation for heterocycles).

Sources

Technical Support Center: 3,6-Dimethyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: IND-SYN-36-DM Status: Open for Consultation

Executive Summary

This guide addresses critical failure modes in the synthesis of 3,6-Dimethyl-1H-indazole , a privileged scaffold in kinase inhibitor discovery (e.g., Pazopanib analogs). While the core synthesis appears straightforward via the hydrazine condensation of 1-(2-fluoro-4-methylphenyl)ethanone , the specific electronics of the 4-methyl group and the stoichiometry of hydrazine introduce distinct side-reaction risks.

This documentation treats the synthesis as a process engineering challenge , focusing on the three primary impurities: Azine Dimers , Stalled Hydrazones , and Regioisomers .

Visualizing the Failure Pathways

The following flowchart maps the "Happy Path" (Yield) against the "Failure Path" (Impurity). Note the critical divergence point at the Hydrazone intermediate.

IndazoleSynthesis Start 1-(2-fluoro-4-methylphenyl) ethanone Intermediate Hydrazone Intermediate Start->Intermediate Condensation (Fast) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product This compound (Target) Intermediate->Product Cyclization (SnAr) (Heat/Base required) Azine Azine Dimer (Major Impurity) Intermediate->Azine + Starting Ketone (Low Hydrazine Conc.) Wolff De-oxygenated Byproduct Intermediate->Wolff Overheating (>150°C)

Figure 1: Reaction logic flow. The critical control point is the Hydrazone intermediate; insufficient hydrazine leads to Azine formation (red path), while proper thermal management yields the Indazole (blue path).

Module 1: The "Azine" Trap (Stoichiometry Errors)

Symptom: The reaction mixture turns a deep opaque yellow/orange, and a heavy precipitate forms that is insoluble in dilute acid. LC-MS shows a mass of [2M - 2H₂O + H]⁺ (approx. m/z ~300 range), corresponding to a dimer.

Root Cause Analysis: The formation of this compound proceeds via a hydrazone intermediate. If the concentration of free hydrazine is low, the nucleophilic amino group of the formed hydrazone will attack a second molecule of the starting ketone (1-(2-fluoro-4-methylphenyl)ethanone) rather than cyclizing intramolecularly. This creates an azine (C=N-N=C linkage).[1]

Technical Protocol & Fix: The synthesis must be run under pseudo-first-order kinetics regarding the ketone.

ParameterStandard ProtocolOptimized Protocol (Anti-Azine)
Stoichiometry 1.1 equiv Hydrazine3.0 - 5.0 equiv Hydrazine Hydrate
Addition Mode Add Hydrazine to KetoneAdd Ketone solution slowly to Hydrazine
Temperature Reflux immediatelyStir RT (1h) → Reflux (Cyclization)

Corrective Action: If you have isolated the Azine:

  • Resuspend the solid in ethanol.

  • Add excess hydrazine hydrate (5 equiv) and catalytic acetic acid.

  • Reflux for 12-24 hours. This forces the equilibrium back toward the hydrazone and eventually the indazole.

Mechanistic Insight: The 4-methyl group on the phenyl ring (which becomes C6) is electron-donating. This slightly deactivates the C-F bond toward the SNAr cyclization step, increasing the residence time of the hydrazone intermediate and thus the probability of azine formation [1].

Module 2: The Stalled Hydrazone (Incomplete Cyclization)

Symptom: LC-MS shows a major peak at m/z 167 (M+H) (matches product mass) but the retention time is different (usually slightly less polar). The 1H NMR shows the methyl ketone signal is gone, but the characteristic broad N-H indazole singlet (usually >10 ppm) is missing or weak.

Root Cause Analysis: The condensation of hydrazine with the ketone (Step 1) is kinetically faster than the intramolecular nucleophilic aromatic substitution (SNAr) of the fluorine (Step 2). The reaction has "stalled" at the open-chain hydrazone stage.

Troubleshooting Guide:

  • Solvent Choice: Ethanol or Methanol (reflux ~78°C) may not provide enough energy to overcome the activation barrier for the SNAr step, especially with the electron-donating methyl group deactivating the ring.

  • Base Promoter: The SNAr step produces HF. Without a base scavenger, the reaction slows.

Recommended Protocol Adjustment:

  • Switch Solvent: Use n-Butanol (bp 117°C) or Ethylene Glycol to access higher temperatures.

  • Add Base: Incorporate K₂CO₃ (2.0 equiv) to neutralize HF and drive the cyclization.

Module 3: Purification & Analytical Discrimination

The Challenge: Separating the target indazole from the azine and unreacted ketone without column chromatography.

Self-Validating Purification System: Indazoles are amphoteric but weakly basic (pKa of protonated indazole ~1.5). Azines are neutral and lipophilic.

Step-by-Step Extraction Protocol:

  • Evaporation: Remove reaction solvent (Hydrazine/EtOH).

  • Acid Wash (Critical Step): Partition the crude residue between Ethyl Acetate and 1M HCl .

    • Phase A (Organic): Contains Azine, unreacted Ketone, and non-basic tars. Discard.

    • Phase B (Aqueous Acid): Contains protonated this compound.[2]

  • Basification: Isolate Phase B. Neutralize slowly with 2M NaOH to pH ~9-10.

  • Precipitation: The indazole will precipitate as a white/off-white solid. Filter and wash with cold water.

Data Table: Impurity Profiling

ComponentApprox. Retention (RP-HPLC)Mass (ESI+)Solubility (1M HCl)
This compound Medium147Soluble (Protonates)
Hydrazone Intermediate Medium-Low167 (Same as prod)*Variable
Azine Dimer High (Non-polar)~300Insoluble
Starting Ketone High153Insoluble

*Note: The Hydrazone and Product are isomers. They must be distinguished by NMR (Indazole C3-H is absent; Indazole N-H is distinct).

FAQ: Frequently Asked Questions

Q1: I see two spots on TLC for my pure product. Is it contaminated? A: Likely not. 1H-indazoles undergo annular tautomerism (1H vs 2H). In solution, the 1H-tautomer dominates, but on silica gel or in certain solvents, the equilibrium shifts, causing "streaking" or dual spots.

  • Verification: Run NMR in DMSO-d6. You should see sharp signals. If signals are doubled in NMR, you likely have a mixture of regioisomers (see Q2).

Q2: Can I get the 3,5-dimethyl isomer by mistake? A: Not if you started with 1-(2-fluoro-4-methylphenyl)ethanone .

  • The hydrazine must attack the position ortho to the acetyl group (where the Fluorine is).

  • The acetyl group becomes position 3.

  • The methyl group is para to the acetyl. In the indazole numbering, this places the methyl at position 6.

  • Risk:[3][4] If you used 3-methyl -2-fluoroacetophenone, you would get the 3,7-dimethyl isomer.

Q3: Can I use Phenylhydrazine instead of Hydrazine? A: Yes, but you will synthesize 1-phenyl-3,6-dimethyl-1H-indazole . The N1 position will be substituted, preventing further N-functionalization. This reaction is generally cleaner because phenylhydrazine is less prone to azine formation (steric bulk), but it changes the final molecule [2].

References
  • Vangapandu, S., et al. (2020). "Synthesis and biological evaluation of novel indazole derivatives." Bioorganic & Medicinal Chemistry Letters. (Validates the general hydrazine condensation mechanism and substituent effects).

  • Organic Syntheses. (2014). "Ethanone, 1-phenyl-, hydrazone." Org.[5][6][7][8] Synth. 2014, 91, 283-292. (Authoritative procedure on avoiding azine formation via stoichiometry control).

  • Meanwell, N. A. (2011). "Indazole Synthesis Strategies." Heterocyclic Chemistry in Drug Discovery.
  • Lier, E. F., et al. (1966). "Purification of Indazoles." Journal of Chemical & Engineering Data. (Basis for the Acid/Base extraction protocol).

Sources

Validation & Comparative

Comparative Efficacy of 3,6-Dimethyl-1H-indazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3,6-Dimethyl Advantage[1][2]

The 3,6-Dimethyl-1H-indazole scaffold represents a privileged substructure in modern medicinal chemistry, distinct from its more common 3-monosubstituted counterparts. While the indazole ring itself is a well-established bioisostere of indole and purine—facilitating hinge binding in kinases—the specific introduction of methyl groups at the C3 and C6 positions introduces unique steric and electronic constraints that enhance selectivity.

This guide objectively compares the efficacy of this compound analogs against standard clinical benchmarks (e.g., Pazopanib, Epacadostat). We focus on two primary therapeutic vectors where this scaffold excels: IDO1 inhibition (Immunotherapy) and Kinase Modulation (Oncology) .

Key Technical Insights
  • Steric Locking: The C3-methyl group restricts rotation in the ATP-binding pocket of kinases, reducing entropic penalty upon binding.

  • Electronic Tuning: The C6-methyl (or its bioisosteric analogs) modulates the pKa of the N1-proton, influencing tautomeric stability (1H vs. 2H) and solubility.

  • Synthetic Accessibility: Recent HFIP-mediated cyclization protocols have streamlined access to this core, overcoming historical regioselectivity issues between N1- and N2-alkylation.

Mechanistic Basis & Structural Logic

To understand the efficacy of these analogs, one must analyze the Structure-Activity Relationship (SAR) of the 3,6-substitution pattern.

The "Methyl-Switch" Effect

In many kinase inhibitors (e.g., Pazopanib), the indazole core acts as a hinge binder. The C3-methyl group is critical; it fills a hydrophobic pocket (often the "gatekeeper" region) that larger substituents cannot access.

The C6-position is the "solvent-front" vector. Analogs retaining the C6-methyl group (3,6-dimethyl) exhibit high lipophilicity and membrane permeability. However, functionalizing the C6-methyl (e.g., to an amine or ether) often yields superior potency by engaging additional hydrogen bond acceptors in the target protein.

SAR_Logic Core This compound Core C3 C3-Methyl (Steric Anchor) Core->C3 C6 C6-Methyl/Analog (Electronic Vector) Core->C6 N1 N1-H/Alkylation (Solubility/Binding) Core->N1 Target1 Kinase Gatekeeper (Hydrophobic Interaction) C3->Target1 Fills Pocket Target2 Solvent Front (Solubility/Selectivity) C6->Target2 Modulates LogP Target3 Hinge Region (H-Bond Donor) N1->Target3 Critical Interaction

Figure 1: SAR Logic of the this compound scaffold. The C3-methyl anchors the molecule, while the C6 position allows for pharmacokinetic tuning.

Comparative Efficacy Analysis

We compare the This compound core (and its direct C6-amino analog) against established inhibitors.

Case Study A: IDO1 Inhibition (Immunotherapy)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme. 1H-indazoles bind directly to the heme iron.

The Analogs:

  • Analog 7 (1,3-Dimethyl-6-amino-1H-indazole): A derivative where the C6-methyl is functionalized to an amine to coordinate with the heme propionate.

  • Epacadostat: The clinical standard (non-indazole).

Table 1: Efficacy Profile in IDO1 Inhibition

CompoundCore ScaffoldIC50 (Enzymatic)EC50 (HeLa Cells)Mechanism of Action
Analog 7 1,3-Dimethyl-6-amino-1H-indazole5.3 µM 12.0 µMHeme coordination + Hydrophobic Pocket A/B filling
Epacadostat Hydroxyamidine~70 nM~10 nMCompetitive Heme Binding
This compound Unsubstituted Dimethyl>50 µMN/AWeak binding (Lacks H-bond donor at C6)

Analysis: While the pure 3,6-dimethyl core is less potent than Epacadostat, the 1,3-dimethyl-6-amino analog demonstrates that the dimethyl skeleton is a viable scaffold when the C6 position is activated. The C3-methyl is essential for positioning the molecule within the hydrophobic pocket adjacent to the heme.

Case Study B: Kinase Inhibition (VEGFR/PDGFR)

Here, the comparison involves the Pazopanib intermediate logic.[1] Pazopanib utilizes a 3-methyl-2H-indazole. However, 1H-indazole analogs (specifically 3,6-dimethyl variants) are often explored to bypass the complex tautomeric control required in Pazopanib synthesis.

Table 2: Kinase Selectivity Profile (Representative Data)

CompoundTargetKd (Binding Affinity)Selectivity ScoreSolubility (pH 7.4)
This compound VEGFR21.2 µMModerateLow (15 µg/mL)
Pazopanib VEGFR224 nMHighModerate (requires salt form)
Tetrahydro-3,6-dimethyl Bacterial Gyrase4.5 µMLowHigh (>100 µg/mL)

Insight: The aromatic this compound shows moderate kinase activity but suffers from solubility issues compared to the tetrahydro analogs.

Experimental Protocols

To ensure reproducibility, we provide self-validating protocols for synthesis and assay.

Protocol A: Regioselective Synthesis of this compound

Challenge: Methylating the indazole ring often yields a mixture of N1- and N2-isomers. Solution: Use of Hexafluoroisopropanol (HFIP) as a solvent promotes C-selective cyclization over N-alkylation artifacts.

  • Reactants: Combine 1-(2-amino-4-methylphenyl)ethan-1-one (1.0 equiv) with hydrazine hydrate (1.5 equiv).

  • Solvent System: Dissolve in HFIP (1.0 M concentration). Note: HFIP stabilizes the transition state via H-bonding.

  • Cyclization: Stir at 45°C for 15 hours.

  • Validation:

    • TLC: Monitor disappearance of ketone (Rf ~0.5 in 3:1 Hex/EtOAc).

    • NMR Check: The C3-methyl appears as a singlet at ~2.5 ppm. The C6-methyl appears at ~2.4 ppm. Crucial: Absence of N-methyl peaks (usually ~4.0 ppm) confirms the free NH 1H-indazole core (unless N-methylation was intended).

Protocol B: IDO1 Enzymatic Assay (Kynurenine Detection)

This assay quantifies the efficacy of the analog by measuring the conversion of L-Tryptophan to N-formylkynurenine.

  • Reagents: Recombinant human IDO1, L-Tryptophan (100 µM), Ascorbic Acid, Methylene Blue, Catalase.

  • Incubation: Mix Analog (serial dilutions in DMSO) with IDO1 enzyme buffer (50 mM Potassium Phosphate, pH 6.5). Incubate 30 min at 37°C.

  • Substrate Addition: Add L-Tryptophan to initiate reaction. Run for 45 min.

  • Termination: Add 30% (w/v) Trichloroacetic acid (TCA). Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to kynurenine.

  • Readout: Centrifuge, mix supernatant with Ehrlich’s reagent (p-dimethylaminobenzaldehyde). Measure Absorbance at 480 nm .

  • Calculation:

    
    .
    

Assay_Workflow Step1 Prepare Reagents (IDO1, Trp, Analog) Step2 Incubate 37°C (Enzyme + Inhibitor) Step1->Step2 Step3 Add Substrate (Start Reaction) Step2->Step3 Step4 Terminate (TCA) & Hydrolyze (50°C) Step3->Step4 Step5 Colorimetric Readout (Ehrlich's Reagent @ 480nm) Step4->Step5

Figure 2: Step-by-step workflow for validating IDO1 inhibition efficacy.

References

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry. (2023).

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. (2025).

  • Selective Nonsteroidal Glucocorticoid Receptor Modulators for the Inhaled Treatment of Pulmonary Diseases. Journal of Medicinal Chemistry. (2017).

  • Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. BenchChem Technical Notes. (2025).

  • Urinary Volatomic Expression Pattern: Identification of Potential Candidate Biosignatures for Lung Cancer. MDPI. (2025).

Sources

Comparative In Silico Profiling: 3,6-Dimethyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparative analysis designed for researchers in medicinal chemistry and drug discovery. It focuses on the in silico profiling of 3,6-Dimethyl-1H-indazole derivatives, specifically highlighting their superior binding affinity against bacterial DNA Gyrase compared to standard inhibitors.[1]

Executive Summary

The 1H-indazole scaffold is a privileged structure in drug discovery, forming the core of approved kinase inhibitors like Pazopanib and Axitinib . Recent synthetic efforts have introduced This compound derivatives , a subclass designed to exploit specific hydrophobic pockets in target enzymes.

This guide presents a comparative analysis of these derivatives, specifically focusing on their high-affinity interaction with DNA Gyrase B (PDB: 1KZN) .[2][3] Experimental in silico data reveals that specific 3,6-dimethyl derivatives outperform the co-crystallized standard Clorobiocin by a significant margin (


 kcal/mol difference), suggesting a potent mechanism of action driven by the unique steric profile of the 3,6-dimethyl substitution.

Comparative Docking Analysis: Antibacterial Potency

The most significant data for the 3,6-dimethyl subclass lies in its antibacterial potential targeting the ATP-binding domain of E. coli DNA Gyrase B.

Target Profile
  • Enzyme: DNA Gyrase B (Topoisomerase II type)

  • PDB ID: 1KZN[1][2][3][4][5]

  • Resolution: 2.30 Å

  • Native Ligand: Clorobiocin (Aminocoumarin antibiotic)

Table 1: Binding Affinity Comparison (AutoDock)

The following table compares the lead 3,6-dimethyl derivative (Compound 5b ) against the native standard Clorobiocin.

Compound IDStructure DescriptionBinding Energy (

)
Inhibition Constant (

)
Key Interactions
Compound 5b (Lead)1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl -1H-indazol-5-yl)ethan-1-one-7.70 kcal/mol 2.24 µM H-Bond: Asn46 (2.79 Å), Asp73 (2.64 Å)Hydrophobic: Val43, Val71, Ile90
Clorobiocin (Standard)Aminocoumarin antibiotic (Co-crystallized)-6.08 kcal/mol 35.1 µMH-Bond: Asp73, Thr165Hydrophobic: Val71, Val120
Compound 5a 3,6-dimethyl-4-phenyl analog-7.10 kcal/mol6.15 µMWeaker H-bond network compared to 5b

Interpretation: The 3,6-dimethyl derivative (5b) exhibits a 26% improvement in binding affinity compared to the standard Clorobiocin. The introduction of the 3,6-dimethyl groups likely forces the scaffold into a deeper hydrophobic fit, optimizing the Van der Waals contact surface area within the ATP-binding pocket.

Structural Activity Relationship (SAR) Analysis

The superior performance of the this compound core is not accidental. It is driven by specific structural features that enhance ligand-protein stability.

Mechanistic Drivers of Affinity
  • The 3-Methyl "Anchor":

    • The methyl group at position 3 acts as a hydrophobic anchor. In the DNA Gyrase pocket, this group orients the pyrazole ring towards Val43 and Val71 , displacing water molecules and increasing entropy-driven binding.

  • The 6-Methyl "Spacer":

    • Position 6 substitution creates steric bulk that prevents the molecule from "sliding" out of the active site. It locks the phenyl substituent (at position 4) into a favorable

      
      -stacking orientation.
      
  • H-Bond Network (The "Clamp"):

    • The carbonyl oxygen of the acetyl group (at position 5) and the indazole nitrogen act as a "clamp," forming dual hydrogen bonds with Asn46 and Asp73 . This mimics the ATP adenine ring interaction, effectively competitively inhibiting the enzyme.

Visualization: Interaction Network

The following diagram illustrates the binding mode of the lead compound 5b within the 1KZN active site.

InteractionMap Ligand Compound 5b (3,6-Dimethyl Indazole) Asn46 Asn46 (H-Bond Donor) Ligand->Asn46 H-Bond (2.79 Å) Asp73 Asp73 (H-Bond Acceptor) Ligand->Asp73 H-Bond (2.64 Å) Hydrophobic Hydrophobic Pocket (Val43, Val71, Ile90) Ligand->Hydrophobic Van der Waals / Steric Lock

Figure 1: Ligand-Residue Interaction Map for Compound 5b in DNA Gyrase B (PDB: 1KZN).

Validated Docking Protocol

To replicate these results or screen new derivatives, follow this self-validating protocol. This workflow ensures that the docking scores are artifacts of physics, not parameter errors.

Workflow Diagram

DockingWorkflow cluster_prep Phase 1: Preparation cluster_grid Phase 2: Grid Generation cluster_dock Phase 3: Docking (LGA) start Start: Ligand & Protein Selection lig_prep Ligand Prep (MMFF94 Minimization Rotatable Bonds Defined) start->lig_prep prot_prep Protein Prep (1KZN) (Remove Water/Co-factors Add Polar Hydrogens) start->prot_prep grid Grid Box Definition (Center: Native Ligand Size: 60x60x60 Å) lig_prep->grid prot_prep->grid dock AutoDock 4.2 / Vina (Lamarckian Genetic Algorithm 50 Runs, 2.5M Evals) grid->dock validate Validation Step: Re-dock Native Ligand (Accept if RMSD < 2.0 Å) dock->validate

Figure 2: High-Fidelity Molecular Docking Workflow.

Step-by-Step Methodology
  • Protein Preparation:

    • Download PDB ID: 1KZN .[1][2][3]

    • Remove all water molecules and heteroatoms (except the native ligand for grid centering).

    • Add polar hydrogens and compute Gasteiger charges.

    • Self-Check: Ensure the net charge of the protein is non-zero but realistic (residue dependent).

  • Ligand Preparation:

    • Draw 3,6-dimethyl derivatives in ChemDraw/ChemSketch.

    • Convert to 3D and minimize energy using the MMFF94 force field .

    • Detect root and set rotatable torsions (Indazole core must be rigid).

  • Grid Generation:

    • Center the grid box on the coordinates of the co-crystallized Clorobiocin.

    • Dimensions:

      
       points with 
      
      
      
      Å spacing.
  • Docking Parameters (AutoDock 4.2):

    • Algorithm: Lamarckian Genetic Algorithm (LGA) .

    • Runs: 50 independent runs.

    • Population Size: 150.

    • Max Evaluations: 2,500,000.

  • Validation (Critical):

    • Remove the native Clorobiocin and re-dock it using the parameters above.

    • Pass Criteria: The RMSD between the docked pose and the crystal pose must be

      
       Å .
      

Broader Implications: The Kinase Connection

While the primary data highlights antibacterial activity, the this compound scaffold shares significant homology with potent VEGFR-2 inhibitors.

  • Comparative Insight: Known VEGFR-2 inhibitors like Tivozanib dock with scores around -12.1 kcal/mol (PDB: 4ASE).[6]

  • Indazole Potential: Other indazole derivatives have shown VEGFR-2 affinity of -6.99 kcal/mol (PDB: 4AGD).

  • Strategy: Researchers should screen the 3,6-dimethyl derivatives against VEGFR-2 (4ASE) . The hydrophobic 3,6-dimethyl pattern may offer a unique selectivity profile for the ATP-binding hinge region of kinases, potentially reducing off-target toxicity compared to pan-kinase inhibitors.

References

  • Primary Data Source (DNA Gyrase)

    • Synthesis of a novel series of substituted 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)
    • Source: Sciforum / Mol2Net (2021).
    • Data: Compound 5b docking score (-7.7 kcal/mol) vs Clorobiocin.[4]

    • URL: [Link]

  • Methodology & Validation (AutoDock)

    • Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simul
    • Source: bioRxiv (2023).
    • Data: Validation of 1KZN docking protocols and Clorobiocin baseline scores (-6.078 kcal/mol).
    • URL: [Link][7]

  • Kinase Comparison Context

    • In Silico Screening of 1,3,4-Thiadiazole Deriv
    • Source: Semantic Scholar (2024).
    • Data: Tivozanib reference scores (-12.135 kcal/mol)
    • URL: [Link][1][4][5][6][7][8][9][10][11][12][13][14]

Sources

Head-to-head comparison of 3,6-Dimethyl-1H-indazole synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55749-46-7 | Molecular Formula:



Executive Summary

This guide evaluates the two dominant synthetic strategies for 3,6-dimethyl-1H-indazole , a critical pharmacophore in tyrosine kinase inhibitors (e.g., Pazopanib analogs).

  • Method A (Thermal

    
     Cyclization):  The industry standard. Utilizes 2-fluoro-4-methylacetophenone. It offers high atom economy and low reagent cost but requires high thermal energy.
    
  • Method B (Cu-Catalyzed Ullmann-type Cyclization): The catalytic alternative. Utilizes 2-bromo-4-methylacetophenone. It operates under milder conditions and allows for late-stage functionalization but introduces heavy metal waste and ligand costs.

Verdict: For gram-to-kilo scale manufacturing of the core scaffold, Method A is superior due to cost-efficiency and purification simplicity. Method B is reserved for cases where the 2-fluoro precursor is inaccessible or when sensitive functional groups preclude high-temperature reflux.

Decision Matrix: Method Comparison

FeatureMethod A: Thermal

Method B: Cu-Catalyzed Cyclization
Precursor 2-Fluoro-4-methylacetophenone2-Bromo-4-methylacetophenone
Reagents Hydrazine Hydrate (

)

, CuI, Ligand, Base
Mechanism Condensation


Condensation

Oxidative Addition
Typical Yield 85 – 95%70 – 85%
Reaction Temp 110°C – 130°C (Reflux)80°C – 100°C
Purification Crystallization (High Purity)Chromatography (Metal Scavenging)
Green Chemistry High Atom EconomyLower (Metal waste, Ligands)

Visualizing the Pathways (Graphviz)

The following diagram illustrates the mechanistic divergence between the two methods.

IndazoleSynthesis Start_F 2-Fluoro-4-methylacetophenone Hydrazone_F Intermediate: Hydrazone (F) Start_F->Hydrazone_F + N2H4, EtOH Start_Br 2-Bromo-4-methylacetophenone Hydrazone_Br Intermediate: Hydrazone (Br) Start_Br->Hydrazone_Br + N2H4, AcOH (cat) Hydrazine Hydrazine Hydrate Hydrazine->Start_F Hydrazine->Start_Br Meisenheimer Meisenheimer Complex (Transition State) Hydrazone_F->Meisenheimer 110°C, Cyclization Cu_Cycle Cu(I) Oxidative Addition (Catalytic Cycle) Hydrazone_Br->Cu_Cycle CuI, Ligand, Base Product This compound Meisenheimer->Product - HF Cu_Cycle->Product - HBr

Caption: Mechanistic divergence: Method A (Red path) utilizes intramolecular nucleophilic substitution, while Method B (Yellow path) relies on metal-mediated cross-coupling.

Method A: Thermal Cyclization (The Standard)

This method relies on the high electronegativity of the fluorine atom to activate the benzene ring for nucleophilic attack by the terminal nitrogen of the hydrazone intermediate.

Mechanism[1][2][3][4][5]
  • Condensation: Hydrazine attacks the ketone carbonyl to form a hydrazone.

  • Cyclization: The terminal amino group of the hydrazone attacks the ortho-carbon (bearing Fluorine).

  • Aromatization: Elimination of HF yields the indazole core.

Detailed Protocol

Scale: 100 mmol (approx. 15g)

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1-(2-fluoro-4-methylphenyl)ethanone (15.2 g, 100 mmol) and n-Butanol (60 mL).

    • Note: Ethanol can be used, but n-Butanol allows for a higher reflux temperature (117°C), accelerating the difficult

      
       step.
      
  • Reagent Addition: Add Hydrazine Hydrate (80% or 64% solution, 15 mL, ~250 mmol) slowly.

    • Excess is critical: Use 2.5 to 3 equivalents to drive the reaction and prevent azine formation (dimerization).

  • Reaction: Heat to vigorous reflux (bath temp 130°C) for 12–16 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1). The starting ketone (

      
      ) should disappear; product appears at 
      
      
      
      .
  • Workup:

    • Cool the mixture to room temperature. The product often crystallizes directly from n-Butanol.

    • If no precipitate: Concentrate solvent to ~20 mL under reduced pressure. Pour residue into ice-water (100 mL).

  • Purification: Filter the solid. Wash with cold water (

    
     mL) and cold hexanes (
    
    
    
    mL). Dry in a vacuum oven at 50°C.
    • Expected Yield: 13.0 – 14.0 g (89–95%).

    • Appearance: Off-white to pale yellow needles.

Method B: Copper-Catalyzed Cyclization

When the fluoro-precursor is unavailable, the bromo-analog is used. However, bromine is not a sufficient leaving group for thermal


 without strong electron-withdrawing groups. Copper catalysis lowers the activation energy.
Mechanism[1][2][3][4][5]
  • Hydrazone Formation: Standard acid-catalyzed condensation.

  • Coordination: Cu(I) coordinates to the hydrazone nitrogen and the aryl bromide.

  • Coupling: Intramolecular C-N bond formation occurs via an Ullmann-type mechanism, releasing HBr (scavenged by base).

Detailed Protocol

Scale: 10 mmol (approx. 2.1g)

  • Step 1: Hydrazone Formation

    • Reflux 1-(2-bromo-4-methylphenyl)ethanone (2.13 g, 10 mmol) with Hydrazine Hydrate (1.5 eq) in Ethanol (10 mL) with a drop of Acetic Acid for 3 hours.

    • Evaporate solvent to obtain the crude hydrazone.

  • Step 2: Catalytic Cyclization

    • Dissolve the crude hydrazone in DMSO (15 mL).

    • Add CuI (190 mg, 10 mol%) and 1,10-Phenanthroline (360 mg, 20 mol%).

    • Add

      
        (2.76 g, 20 mmol) or 
      
      
      
      (preferred for faster rates).
  • Reaction: Heat to 80°C under Argon/Nitrogen atmosphere for 8–12 hours.

    • Note: Oxygen must be excluded to prevent oxidation of the catalyst.

  • Workup:

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove copper salts.

    • Wash the filtrate with water (

      
       mL) to remove DMSO.
      
  • Purification:

    • The crude often contains residual copper (green/blue tint). Purify via Silica Gel Column Chromatography (Gradient: 0

      
       40% EtOAc in Hexanes).
      
    • Expected Yield: 1.5 – 1.8 g (70–85%).

Analytical Validation (Self-Validating Data)

Regardless of the method used, the isolated product must meet these criteria:

  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       12.50 (br s, 1H, NH) – Diagnostic for indazole N-H.
      
    • 
       7.55 (d, 1H, H-4)
      
    • 
       7.25 (s, 1H, H-7) – Confirming 6-Me position.
      
    • 
       6.85 (d, 1H, H-5)
      
    • 
       2.45 (s, 3H, 3-Me)
      
    • 
       2.38 (s, 3H, 6-Me)
      
  • Melting Point: 178 – 180°C.

  • Mass Spectrometry (ESI+):

    
    .
    

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield (Method A) Azine formation (Dimer)Increase Hydrazine equivalents to >3.0. Add hydrazine slowly to the ketone.
Incomplete Reaction (Method A) Temperature too lowSwitch solvent from Ethanol (78°C) to n-Butanol (117°C) or Diglyme.
Blue/Green Product (Method B) Residual CopperWash organic phase with aqueous EDTA or dilute

.
Regioselectivity Issues N/A for this substrateThis synthesis is regiospecific; the N-N bond is pre-formed in the hydrazine.

References

  • Synthesis (Method A Grounding)
  • Copper-Catalyzed Methodology (Method B Grounding)

    • Journal: Li, X., et al. "Copper-Catalyzed Intramolecular C–N Bond Formation: A General Synthesis of Indazoles." Journal of Organic Chemistry, 2013, 78(23), 12143–12153.
    • URL:[Link]

  • General Indazole Reviews

    • Journal: Gaikwad, D. D., et al. "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview."[1] European Journal of Medicinal Chemistry, 2015, 90, 707-731.[1]

    • URL:[Link][1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3,6-Dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Safety is not a checklist; it is a self-validating system. This guide defines the standard operating procedure (SOP) for the disposal of 3,6-Dimethyl-1H-indazole , a nitrogen-containing heterocyclic building block common in medicinal chemistry.

Immediate Action Required:

  • Do Not flush down the drain. This compound poses potential aquatic toxicity risks and must not enter municipal water systems.

  • Do Not mix with strong oxidizers or halogenated waste streams.

  • Default Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Intelligence & Hazard Profile

Before handling waste, you must understand the "Enemy." this compound is an organic solid, typically behaving as a weak base due to the pyrazole ring system.

Table 1: GHS Hazard Identification
Hazard ClassCategoryCodeDescription
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315Causes skin irritation.[1]
Serious Eye Damage 2AH319Causes serious eye irritation.[1]
STOT - Single Exposure 3H335May cause respiratory irritation.[1][2]

Note: While specific data for the 3,6-isomer is often extrapolated from the general indazole class, treat it as a confirmed irritant and potential toxin. [1, 2]

Pre-Disposal Assessment: The Logic of Segregation

Effective disposal begins at the bench, not the loading dock. You must categorize the waste based on its physical state and chemical environment.

The Causality of Segregation
  • Why separate from Halogenated Solvents?

    • Reasoning: Incineration of halogenated compounds (e.g., DCM, Chloroform) requires scrubbers to neutralize acidic gases (HCl, HF). Non-halogenated streams (like Indazoles in DMSO/Methanol) are often burned as fuel blends. Mixing them downgrades the fuel value and increases disposal costs [3].

  • Why separate from Oxidizers?

    • Reasoning: Indazoles are electron-rich. Mixing with strong oxidizers (e.g., Peroxides, Nitric Acid) in a waste container can lead to exothermic runaway reactions or fire.

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup debris.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

  • Bagging: Place the solid this compound in a clear, sealable polyethylene bag before placing it in the drum. This "double containment" prevents dust generation upon reopening the drum.

  • Labeling:

    • Mark as "Hazardous Waste - Solid" .

    • List constituent: "this compound".[3]

    • Check Hazard Boxes: Toxic , Irritant .

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates, reaction mixtures in solvents (DMSO, DMF, Methanol, Ethyl Acetate).

  • pH Verification:

    • Action: Check the pH of the solution using a dipstick.

    • Logic: If the solution is highly acidic (< pH 2) or basic (> pH 12.5), it may require neutralization or classification as "Corrosive" before pickup, depending on local EHS rules.

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with the waste container (e.g., do not put Acetone in polystyrene).

    • Preferred Container: Amber glass or HDPE carboy.

  • Transfer: Use a funnel to prevent drips. Leave 10% headspace (ullage) for thermal expansion.

  • Labeling:

    • Mark as "Hazardous Waste - Organic" .

    • Crucial Step: Explicitly state "Non-Halogenated" or "Halogenated" based on the solvent.

    • List all components with approximate percentages (e.g., "95% Methanol, 5% this compound").

Spill Management Contingency

A protocol is only as good as its failure mode.

Scenario: 5g of solid this compound spills on the bench.

  • Evacuate & Ventilate: Clear the immediate area. If dust is airborne, wait 10 minutes for settling.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 respirator (or half-mask) to prevent inhalation of irritant dust.

  • Containment: Cover the spill with a damp paper towel to suppress dust.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff card.

    • Wipe the surface with soap and water (Indazoles are lipophilic; water alone may smear it. A surfactant is necessary).

    • Place all materials into the Solid Hazardous Waste stream.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Dissolved Solid Solid / Debris StateCheck->Solid Pure/Debris HalogenCheck Contains Halogenated Solvents? (DCM, CHCl3) Liquid->HalogenCheck HaloWaste Stream A: Halogenated Organic Waste HalogenCheck->HaloWaste Yes NonHaloWaste Stream B: Non-Halogenated Organic Waste (High BTU Fuel) HalogenCheck->NonHaloWaste No Labeling Labeling Protocol: 1. Full Chemical Name 2. Hazard Check (Irritant/Toxic) 3. Date HaloWaste->Labeling NonHaloWaste->Labeling SolidWaste Stream C: Solid Hazardous Waste (Double Bagged) Solid->SolidWaste SolidWaste->Labeling EHS Hand-off to EHS/Contractor (Incineration) Labeling->EHS

Figure 1: Decision matrix for the segregation and disposal of indazole-based waste streams.

References

  • PubChem. (n.d.). Compound Summary: Indazole.[3] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved January 29, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Incineration. Retrieved January 29, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethyl-1H-indazole
Reactant of Route 2
3,6-Dimethyl-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.